molecular formula C14H11N3O6 B11692498 N-(4-methoxyphenyl)-3,5-dinitrobenzamide

N-(4-methoxyphenyl)-3,5-dinitrobenzamide

Cat. No.: B11692498
M. Wt: 317.25 g/mol
InChI Key: MIOZEVVUBICFAX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a methoxy group, two nitro groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,5-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxyaniline to introduce nitro groups at the 3 and 5 positions. This is followed by the acylation of the resulting dinitroaniline with benzoyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products

    Reduction: 3,5-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-methoxybenzoic acid.

Scientific Research Applications

N-(4-methoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro groups play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3,5-dinitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H11N3O6/c1-23-13-4-2-10(3-5-13)15-14(18)9-6-11(16(19)20)8-12(7-9)17(21)22/h2-8H,1H3,(H,15,18)

InChI Key

MIOZEVVUBICFAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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